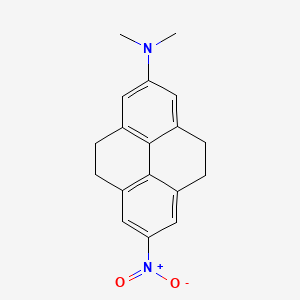
N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine: is a chemical compound known for its unique structure and properties It belongs to the class of nitro compounds and is characterized by the presence of a nitro group attached to a tetrahydropyrene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine typically involves the nitration of a suitable precursor followed by reductive amination. One common method involves the nitration of 4,5,9,10-tetrahydropyrene to introduce the nitro group, followed by the reductive amination using dimethylamine. The reaction conditions often require the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reductive amination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: Formation of N,N-dimethyl-4,5,9,10-tetrahydropyren-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with different functional groups.
Applications De Recherche Scientifique
N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Studied for its properties in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to changes in the activity of enzymes or receptors, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
N,N-Dimethyl-4-nitroaniline: Similar in structure but lacks the tetrahydropyrene ring system.
N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydroanthracene-2-amine: Similar in structure but with an anthracene ring system instead of pyrene.
Uniqueness: N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine is unique due to the presence of the tetrahydropyrene ring system, which imparts specific electronic and steric properties. This uniqueness makes it valuable in applications where these properties are essential .
Propriétés
Numéro CAS |
848774-04-9 |
|---|---|
Formule moléculaire |
C18H18N2O2 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
N,N-dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine |
InChI |
InChI=1S/C18H18N2O2/c1-19(2)15-7-11-3-5-13-9-16(20(21)22)10-14-6-4-12(8-15)17(11)18(13)14/h7-10H,3-6H2,1-2H3 |
Clé InChI |
WZNYLYBKXSOKHI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C3C(=C1)CCC4=CC(=CC(=C43)CC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propoxy)pyrrolidine-2,5-dione](/img/structure/B14192287.png)

![1-[(4-Nitrophenoxy)methyl]-1H-imidazole](/img/structure/B14192292.png)
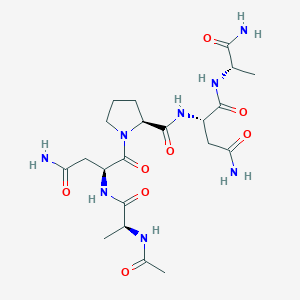
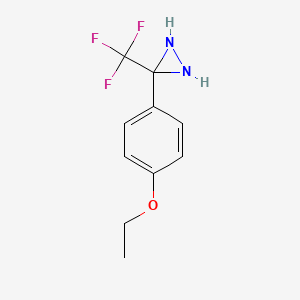
![{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B14192310.png)
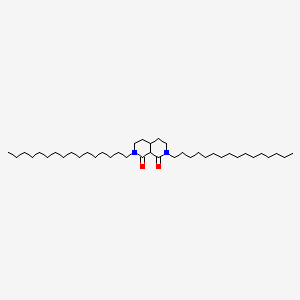

![N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B14192352.png)
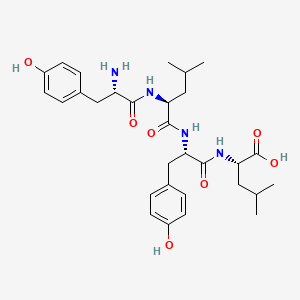
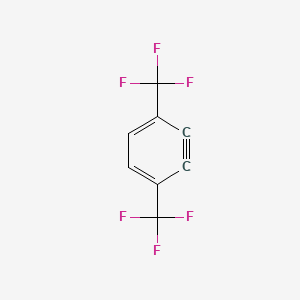
![4,4'-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2'-bipyridine](/img/structure/B14192362.png)
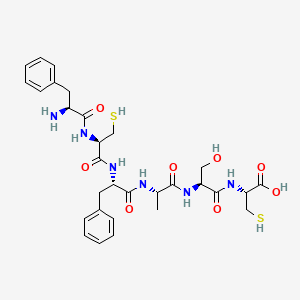
![Benzene, 1-[(diphenylethenylidene)cyclopropyl]-4-methyl-](/img/structure/B14192375.png)
